2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
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Overview
Description
This compound is a derivative of pyrazolo[3,4-d]pyrimidine, a class of compounds that have been studied for their diverse pharmacological activities . It has been found to demonstrate good preclinical drug metabolism and pharmacokinetics (DMPK) properties .
Synthesis Analysis
The synthesis of similar compounds often involves various cyclization processes or domino reactions . A structure-activity-relationship study illustrates that the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine core with a substituted 4-piperidine moiety on the C2-amino position and 2-methoxybenzoyl at the C5 position . The structure also includes a thiazole ring, which is a pharmacologically important active scaffold .Chemical Reactions Analysis
The formation of 2-thioxopyrimidines and their condensed analogs is often based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions . The reaction did not stop after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety .Scientific Research Applications
Antitumor Activity
A study conducted by El-Morsy et al. (2017) on a series of pyrazolo[3,4-d]pyrimidine derivatives, closely related to the chemical , demonstrated antitumor activity against the human breast adenocarcinoma cell line MCF7. Among these derivatives, N-(2-chlorophenyl)-2-(3-(methylthio)-4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide showed the most significant activity with an IC50 value in the micromolar range, suggesting potential in cancer treatment research El-Morsy et al. (2017).
Antimicrobial Activity
Bondock et al. (2008) explored the antimicrobial properties of various pyrazolo[3,4-d]pyrimidine derivatives. These compounds, including a key intermediate structurally similar to the chemical , were evaluated for their effectiveness against various bacterial and fungal strains. This research provides insight into the potential use of such chemicals in developing new antimicrobial agents Bondock et al. (2008).
Antioxidant Properties
A study by El‐Mekabaty (2015) focused on the antioxidant properties of heterocycles incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety, closely related to the chemical of interest. The compounds were tested and compared to ascorbic acid, indicating the potential for these compounds in antioxidant research El‐Mekabaty (2015).
Herbicidal Activity
Research by Luo et al. (2017) on pyrazolo[3,4-d]pyrimidine-4-one derivatives, structurally related to the chemical of interest, demonstrated herbicidal activity. These compounds showed promising inhibition activities against the roots of certain plants, suggesting potential applications in agriculture Luo et al. (2017).
Mechanism of Action
While the exact mechanism of action for this specific compound is not clear, similar compounds have been found to exhibit excellent FLT3 and CDK inhibition and antiproliferative activities . The incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole is critical for FLT3 and CDK inhibition .
Future Directions
Properties
IUPAC Name |
2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF3N5OS/c21-12-5-7-13(8-6-12)29-18-14(9-27-29)19(26-11-25-18)31-10-17(30)28-16-4-2-1-3-15(16)20(22,23)24/h1-9,11H,10H2,(H,28,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDVYQMMKAGPLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF3N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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